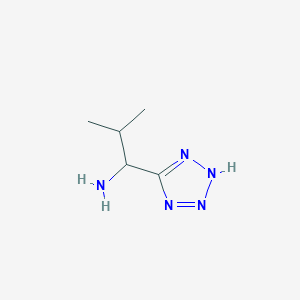![molecular formula C29H34N4O2 B2799941 3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide CAS No. 1185055-08-6](/img/structure/B2799941.png)
3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide is a useful research compound. Its molecular formula is C29H34N4O2 and its molecular weight is 470.617. The purity is usually 95%.
BenchChem offers high-quality 3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Tubercular Activity
Tuberculosis (TB) remains a global health challenge, necessitating the development of effective anti-TB drugs. Pyrazinamide (PZA) is a front-line drug used in TB therapy. Researchers have designed and synthesized novel derivatives of the compound , specifically substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamides. These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Notably, several compounds demonstrated significant inhibitory effects, with IC50 values ranging from 1.35 to 2.18 μM. Further studies revealed their nontoxic nature to human cells, making them promising candidates for TB treatment.
Anti-Cancer Potential
The compound’s structural features suggest potential anti-cancer properties. Researchers have explored similar pyrazolo[3,4-d]pyrimidine derivatives and found that certain analogs exhibit significant inhibitory activity against cancer cells. For instance, compounds 14, 13, and 15 demonstrated IC50 values of 0.057 ± 0.003, 0.081 ± 0.004, and 0.119 ± 0.007 μM, respectively, compared to the control drug sorafenib . Investigating the compound’s effects on specific cancer cell lines could provide valuable insights.
1,2,4-Triazole Scaffold Synthesis
The compound contains a 1,2,4-triazole moiety, which is a versatile scaffold in medicinal chemistry. Researchers have developed strategies for synthesizing 1,2,4-triazole-containing compounds using 3-aryl-1,2,4-triazole-5-thiones as starting materials. These scaffolds find applications in drug discovery, particularly as kinase inhibitors, antimicrobials, and antivirals . Exploring the compound’s reactivity and potential modifications within this scaffold could yield novel bioactive molecules.
Polyheterocyclic Structure
The compound’s polyheterocyclic structure—comprising pyridine, pyrazine, and triazole rings—offers diverse reactivity. Researchers have synthesized related polyheterocyclic compounds with promising biological activities. For instance, a derivative containing a 1,2,3-triazole ring exhibited anti-mycobacterial activity . Investigating the compound’s interactions with biological targets and its potential as a multi-target agent could be valuable.
Pharmacokinetic and Toxicity Studies
Understanding the compound’s pharmacokinetics (absorption, distribution, metabolism, and excretion) is crucial for drug development. Additionally, assessing its toxicity profile is essential. Researchers should investigate its stability, solubility, and bioavailability. In vitro and in vivo studies can provide insights into its safety and potential adverse effects.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazole and indole derivatives, have been found to exhibit a wide range of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that similar compounds interact with their targets, causing changes that lead to their biological effects .
Biochemical Pathways
Similar compounds have been found to affect various strains of microorganisms .
Pharmacokinetics
The degree of lipophilicity of similar compounds allows them to diffuse easily into cells .
Result of Action
Similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
Similar compounds have been found to exhibit promising detonation performances .
Propriétés
IUPAC Name |
2-[7-benzyl-2-(4-methylphenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34N4O2/c1-21-12-14-23(15-13-21)28-31-26-19-32(18-22-8-4-2-5-9-22)17-16-25(26)29(35)33(28)20-27(34)30-24-10-6-3-7-11-24/h2,4-5,8-9,12-15,24H,3,6-7,10-11,16-20H2,1H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPUDSQILQEBNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CCN(C3)CC4=CC=CC=C4)C(=O)N2CC(=O)NC5CCCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

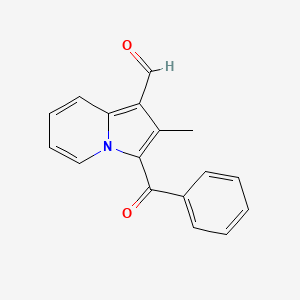
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2799859.png)
![methyl 3-(4-(methoxycarbonyl)phenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2799861.png)
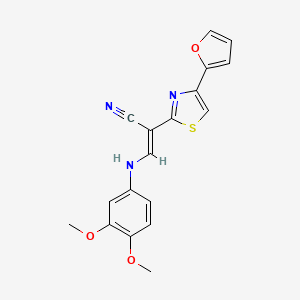

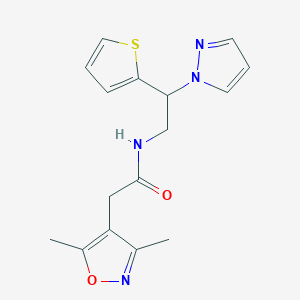
![Isopropyl 2-((2-fluorobenzyl)thio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/no-structure.png)

![2-bromo-N-[(4-nitrophenyl)methyl]pyridine-3-carboxamide](/img/structure/B2799875.png)
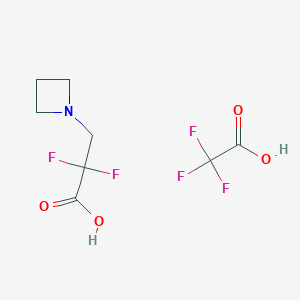
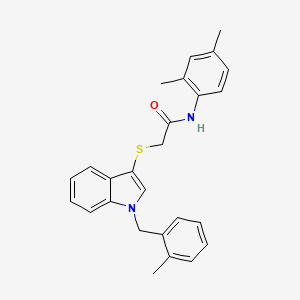
![9-((4-(3-(4-methoxyphenyl)propanoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2799879.png)

